2-Bromo-6-cyclopropoxyaniline
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Overview
Description
2-Bromo-6-cyclopropoxyaniline is an organic compound that belongs to the class of aniline derivatives It features a bromine atom at the second position and a cyclopropoxy group at the sixth position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-cyclopropoxyaniline typically involves a multi-step process One common method starts with the bromination of aniline to form 2-bromoanilineThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the substitution process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyclopropoxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 6-cyclopropoxyaniline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia in solvents such as ethanol or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
2-Bromo-6-cyclopropoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-6-cyclopropoxyaniline exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: Similar in structure but lacks the cyclopropoxy group.
6-Cyclopropoxyaniline: Similar but lacks the bromine atom.
2-Bromo-4-cyclopropoxyaniline: Another isomer with the cyclopropoxy group at a different position.
Uniqueness
2-Bromo-6-cyclopropoxyaniline is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H10BrNO |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-bromo-6-cyclopropyloxyaniline |
InChI |
InChI=1S/C9H10BrNO/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6H,4-5,11H2 |
InChI Key |
MAOMMGSVAWTRKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)Br)N |
Origin of Product |
United States |
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